molecular formula C19H23NO3 B269394 N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide

N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide

Cat. No. B269394
M. Wt: 313.4 g/mol
InChI Key: PESSTSKJSKBSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide, also known as GW0742, is a synthetic compound that belongs to the family of selective peroxisome proliferator-activated receptor (PPAR) agonists. This compound has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

Mechanism of Action

N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide acts as a selective agonist of PPAR-δ, a nuclear receptor that plays a key role in the regulation of lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPAR-δ by N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide leads to the upregulation of genes involved in fatty acid oxidation and glucose uptake, as well as the downregulation of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide has been shown to have a number of biochemical and physiological effects, including:
- Improved insulin sensitivity and glucose metabolism
- Reduced inflammation and oxidative stress
- Increased fatty acid oxidation and glucose uptake
- Improved cardiovascular function
- Reduced tumor growth and metastasis

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide in lab experiments is its high selectivity for PPAR-δ, which allows for the specific targeting of this receptor. Additionally, N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide has a long half-life, which makes it suitable for in vivo studies. However, one of the limitations of using N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide is its relatively low potency compared to other PPAR agonists, which may require higher doses to achieve the desired effects.

Future Directions

There are several future directions for research on N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide, including:
- Further investigation of its therapeutic potential in metabolic disorders, cardiovascular diseases, and cancer
- Development of more potent PPAR-δ agonists based on the structure of N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide
- Exploration of the potential of N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide as a tool for studying PPAR-δ signaling pathways
- Investigation of the effects of N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide on other biological pathways and processes.

Synthesis Methods

The synthesis of N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide involves a multi-step process that starts with the condensation of 2-isopropylphenol and 2-bromoethanol to form 2-isopropyl-2-(2-hydroxyethoxy)phenol. This intermediate is then reacted with 4-fluorobenzoyl chloride to yield 4-(2-hydroxyethoxy)-N-(2-isopropylphenyl)benzamide. Finally, the methoxy group is introduced using sodium hydride and iodomethane to produce N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide.

Scientific Research Applications

N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. Additionally, N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular diseases.

properties

Product Name

N-(2-isopropylphenyl)-4-(2-methoxyethoxy)benzamide

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

4-(2-methoxyethoxy)-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C19H23NO3/c1-14(2)17-6-4-5-7-18(17)20-19(21)15-8-10-16(11-9-15)23-13-12-22-3/h4-11,14H,12-13H2,1-3H3,(H,20,21)

InChI Key

PESSTSKJSKBSCO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCCOC

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCCOC

Origin of Product

United States

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